molecular formula C45H73NO16 B8070359 Solasonine

Solasonine

Cat. No.: B8070359
M. Wt: 884.1 g/mol
InChI Key: QCTMYNGDIBTNSK-UHFFFAOYSA-N
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Description

Solasonine is a glycoalkaloid found in plants of the Solanum genus, particularly in the Solanaceae family. It is a glycoside of solasodine and is known for its toxic properties at high levels. Despite its toxicity, this compound has various applications in pharmacology, cancer treatments, and as a pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Solasonine can be extracted from plants using various methods. One effective method involves microwave-assisted extraction (MAE) combined with aqueous two-phase extraction (ATPE). This method optimizes the extraction process by using microwaves and salting-out techniques, resulting in higher yields of this compound . The optimal conditions for this method include a microwave power of 270 W, an ethanol concentration of 60%, and a solid/liquid ratio of 0.1 g/L .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant biomass. The MA-ATPE method mentioned above is particularly promising for industrial applications due to its time and energy efficiency . This method can be expanded for the enrichment of this compound from other medicinal plants as well.

Chemical Reactions Analysis

Solasonine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Solasonine is similar to other glycoalkaloids like solamargine and solasodine. it has unique properties that make it particularly effective in inhibiting the Hh pathway . Solamargine and this compound have shown similar efficacy in certain applications, but this compound’s selectivity against the Hh pathway sets it apart . Other similar compounds include α-solanine and α-chaconine, which are known for their toxicity and pharmacological properties .

Conclusion

This compound is a versatile glycoalkaloid with significant potential in various fields, including pharmacology, biology, medicine, and industry. Its unique ability to inhibit the hedgehog signaling pathway makes it a promising candidate for developing new anticancer treatments. Despite its toxicity, careful application and further research can harness its beneficial properties for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTMYNGDIBTNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19121-58-5
Record name Solasonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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